1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile
Overview
Description
1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile is a heterocyclic aromatic organic compound characterized by a pyrazole ring fused to a pyridine ring, with a cyano group at the 5-position
Mechanism of Action
Target of Action
It is known that pyrazolo-pyridine compounds have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Mode of Action
It is known that these compounds have a close similarity with the purine bases adenine and guanine , which suggests that they may interact with biological targets in a similar manner.
Biochemical Pathways
Given their potential biomedical applications, it can be inferred that these compounds may interact with various biochemical pathways related to antibacterial, antiviral, antifungal, and antitumor activity .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its bioavailability.
Action Environment
It is known that the compound is a solid at room temperature , which suggests that its stability and efficacy may be influenced by temperature and other environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that pyrazolopyridines can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related pyrazolopyridines have shown cytotoxic activity against colon, breast, and lung carcinoma cells
Molecular Mechanism
It is known that pyrazolopyridines can exert their effects at the molecular level through various mechanisms, such as enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile can be synthesized through several methods[_{{{CITATION{{{2{A new and straightforward route to synthesize novel pyrazolo[3,4-b ...](https://pubs.rsc.org/en/content/articlepdf/2023/RA/D2RA07521K). One common approach involves the cyclization of appropriate precursors such as pyridine derivatives and hydrazines under acidic or basic conditions[{{{CITATION{{{2{A new and straightforward route to synthesize novel pyrazolo3,4-b .... Another method includes the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with acidic catalysts like amorphous carbon-supported sulfonic acid (AC-SO3H)[{{{CITATION{{{_2{A new and straightforward route to synthesize novel pyrazolo3,4-b ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Green chemistry principles, such as the use of non-toxic catalysts and solvent-free conditions, are often employed to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{A new and straightforward route to synthesize novel pyrazolo3,4-b ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of substituted pyrazolopyridines.
Scientific Research Applications
1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile has garnered interest in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity, including antibacterial and antifungal properties[_{{{CITATION{{{_3{One-pot two-step facile synthesis of new 6,7-dihydro-1H—pyrazolo 3,4 ....
Medicine: It has potential therapeutic applications, particularly in the development of anticancer agents.
Industry: Its derivatives are used in the manufacture of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile is structurally similar to other pyrazolopyridines, such as 1H-Pyrazolo[3,4-b]pyridine-5-carboxylate and 4,6-Diamino-1,3-diphenyl-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile[_{{{CITATION{{{2{A new and straightforward route to synthesize novel pyrazolo3,4-b ...[{{{CITATION{{{_4{Green synthesis of highly functionalized heterocyclic bearing pyrazole ...](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-023-01053-7). These compounds share the pyrazole-pyridine core but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
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Properties
IUPAC Name |
1H-pyrazolo[3,4-c]pyridine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-2-6-1-5-3-10-11-7(5)4-9-6/h1,3-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHFIJOAWVYGEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CN=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663719 | |
Record name | 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40663719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633328-50-4 | |
Record name | 1H-Pyrazolo[3,4-c]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40663719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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